Minodronic Acid-d4 is a deuterated analog of Minodronic Acid, a compound belonging to the class of bisphosphonates. Bisphosphonates are primarily used in the treatment of bone diseases, particularly osteoporosis and Paget's disease, due to their ability to inhibit bone resorption. Minodronic Acid-d4 is specifically designed for research purposes, particularly in pharmacokinetic studies, where the incorporation of deuterium allows for enhanced detection and differentiation in mass spectrometry analyses.
Minodronic Acid-d4 can be classified as a synthetic organic compound. Its synthesis is derived from the parent compound Minodronic Acid, which itself is synthesized through multi-step chemical reactions involving various organic solvents and reagents. The deuterated version is utilized primarily in scientific research to trace metabolic pathways and study drug interactions without interference from non-deuterated compounds.
The synthesis of Minodronic Acid-d4 typically involves the following steps:
The detailed reaction conditions include temperature control (typically around 80 °C), stirring times (up to several hours), and purification steps such as extraction with dichloromethane and recrystallization from methanol .
Minodronic Acid-d4 has a molecular formula of C₁₃D₁₄N₃O₆P, reflecting the incorporation of deuterium atoms into its structure. The compound features a central bisphosphonate group that is responsible for its biological activity.
The structural representation can be summarized as follows:
Minodronic Acid-d4 undergoes various chemical reactions typical of bisphosphonates:
These reactions are critical for understanding its pharmacokinetics and therapeutic efficacy .
Minodronic Acid-d4 functions primarily by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone tissue and interferes with the osteoclasts' ability to adhere to the bone surface, thereby reducing their activity.
This mechanism is supported by various studies demonstrating reduced markers of bone turnover in treated subjects .
Minodronic Acid-d4 exhibits several key physical and chemical properties:
Relevant data from studies indicate that its melting point ranges between 242 °C to 243 °C, confirming its purity above 99% .
Minodronic Acid-d4 serves several important roles in scientific research:
These applications are crucial for advancing knowledge in pharmacology and developing effective treatments for bone-related diseases .
Deuterated compounds, where hydrogen atoms (¹H) are replaced by deuterium (²H), represent a strategic advancement in drug design. The kinetic isotope effect (DKIE) arises from the stronger C–D bond (1.2–1.5 kcal/mol higher activation energy) compared to C–H, leading to altered metabolic stability and pharmacokinetics. This effect underpins the development of deuterated drugs like deutetrabenazine (FDA-approved in 2017) and deucravacitinib (2022), which show enhanced efficacy and reduced toxicity profiles. The "deuterium switch" approach optimizes existing drugs, while de novo deuterated compounds enable novel therapeutic targeting [4] [6].
Table 1: Impact of Deuterium Substitution in Pharmaceuticals
Compound | Non-Deuterated Version | Key Deuterium Benefits |
---|---|---|
Deutetrabenazine | Tetrabenazine | ↑ Half-life, ↓ dosing frequency, ↓ toxic metabolites |
Deucravacitinib | Novel TYK2 inhibitor | Avoided non-selective metabolite, preserved target specificity |
Minodronic Acid-d4 | Minodronic acid | Metabolic tracer for cancer/osteoporosis research |
Minodronic Acid-d4 (C₉H₈D₄N₂O₇P₂; MW 326.17 g/mol) is a tetra-deuterated analog of minodronic acid, a third-generation bisphosphonate. Deuterium atoms replace four hydrogens at the imidazo[1,2-a]pyridine ring positions, as confirmed by SMILES notation: O=P(O)(O)C(P(O)(O)=O)(O)CC1=CN=C2N1C([²H])=C([²H])C([²H])=C2[²H] [1] [9]. The parent compound, minodronic acid (YM-529), inhibits farnesyl pyrophosphate synthase (FPPS), disrupting osteoclast-mediated bone resorption. It also antagonizes purinergic P2X2/3 receptors, suggesting analgesic potential, and demonstrates anti-cancer effects via apoptosis induction and metastasis suppression [1] [3] [10]. Minodronic Acid-d4 retains these functions but serves primarily as a research tool for pharmacokinetic studies due to its isotopic signature.
Deuterated isotopes like Minodronic Acid-d4 enable precise tracking of drug distribution, metabolism, and excretion. In LC-MS/MS assays, deuterated analogs eliminate matrix effects by co-eluting with non-labeled drugs while providing distinct mass transitions. For example, Yang et al. achieved a lower limit of quantification (LLOQ) of 10.0 pg/mL for minodronic acid in human plasma using derivatization with trimethylsilyldiazomethane (TMS-DAM) and detection via deuterated internal standards [5]. The DKIE further allows researchers to identify metabolic "soft spots"—sites where deuterium substitution slows hepatic metabolism (e.g., CYP450-mediated oxidation), clarifying metabolic pathways. This is critical for minodronic acid, which has extreme polarity and low systemic exposure (Cmax ≈ 200 pg/mL) [4] [5] [10].
Table 2: Analytical Applications of Minodronic Acid-d4
Application | Methodology | Advantage |
---|---|---|
Quantitative bioanalysis | LC-MS/MS with on-cartridge derivatization | Achieved LLOQ of 10.0 pg/mL in human plasma |
Metabolic pathway mapping | Isotope tracing + mass spectrometry | Identifies rate-limiting oxidative steps via DKIE |
Cancer mechanism studies | In vitro binding assays | Probes FPPS/P2X receptor affinity without metabolic interference |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1